1-(吡啶-3-基)-1H-咪唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

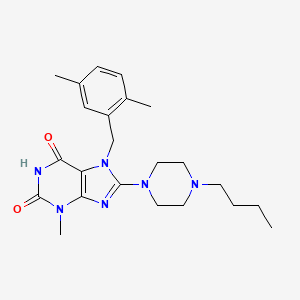

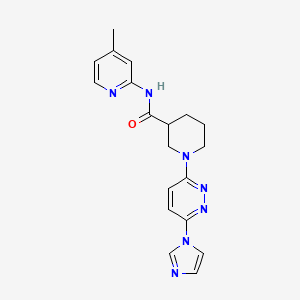

The compound "1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This particular derivative includes a pyridine ring, which is another nitrogen-containing heterocycle, and a carboxylic acid functional group. The imidazole and pyridine rings are known for their coordination properties, which make them interesting for various chemical applications, including the formation of stable N-heterocyclic carbenes and their use in coordination chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the one-pot synthesis of imidazo[1,5-a]pyridines from carboxylic acids and 2-methylaminopyridines using propane phosphoric acid anhydride is reported, which allows the introduction of various substituents at the 1- and 3-positions of the imidazole ring10. Similarly, the reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis has been used to produce imidazo[1,2-a]pyridine derivatives . These methods demonstrate the versatility of imidazole synthesis and the potential for creating a wide range of substituted derivatives, including those with a pyridin-3-yl group.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical properties and reactivity. The imidazo[1,5-a]pyridine skeleton, for example, provides a versatile platform for the generation of new types of stable N-heterocyclic carbenes . The electronic structure and substituent effects on the imidazo[1,5-a]pyridine backbone significantly influence the electronic character of carbenes, as evidenced by spectroscopic methods and theoretical studies .

Chemical Reactions Analysis

Imidazole derivatives participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, form stable carbenes, and undergo functionalization reactions. For example, imidazo[1,5-a]pyridine carbenes have been used in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans . The functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine have also been explored, leading to the formation of various products including imidazo[4,5-b]pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives like "1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid" are influenced by their molecular structure. The presence of the pyridine and imidazole rings contributes to their coordination ability, making them suitable for use as ligands in metal complexes, which can exhibit interesting magnetic and electronic properties9. The carboxylic acid group also adds to the compound's reactivity, allowing for further chemical modifications. The thermal stability and solubility of these compounds can vary depending on the nature of the substituents and the overall molecular architecture .

科学研究应用

医药化学与药物开发

a. 抗菌和抗真菌剂: 取代的咪唑[1,2-a]吡啶,包括该酸的衍生物,具有抗菌和抗真菌性质。 研究人员探索了它们作为对抗微生物感染的新型治疗剂的潜力 .

b. 抗病毒化合物: 咪唑[1,2-a]吡啶衍生物已显示出抗病毒活性。科学家正在研究其对抗病毒感染的功效,包括流感病毒和疱疹病毒。

c. 抗炎药: 咪唑[1,2-a]吡啶化合物的抗炎潜力引起了人们的兴趣。这些分子可能调节炎症通路,使其与类风湿性关节炎和炎症性肠病等疾病相关。

d. 癌症治疗: 研究表明咪唑[1,2-a]吡啶衍生物可用于癌症治疗。它们靶向特定细胞通路的能力使它们成为药物开发的有希望的候选者。

e. 心血管疾病: 研究人员正在探索基于咪唑[1,2-a]吡啶的化合物用于治疗心血管疾病。这些分子可能影响血管功能、心脏健康和血压调节。

f. 阿尔茨海默病: 咪唑[1,2-a]吡啶-3-基-乙酸衍生物正在被研究以确定其在阿尔茨海默病治疗中的潜力。它们对神经元功能和神经保护的影响正在受到严格审查。

合成化学

a. 多组分反应: 取代的咪唑[1,2-a]吡啶-3-基-乙酸的合成涉及多组分缩合。 这种高效的方法可以实现一锅法合成,并具有高产率,克服了传统方法的局限性 .

总之,(吡啶-3-基)乙酸及其衍生物在医药化学、材料科学和合成方法中起着关键作用。它们的多方面性质继续激发跨越各个科学领域的技术创新研究。

如需更详细的信息,您可以参考有关取代的咪唑[1,2-a]吡啶-3-基-乙酸合成研究的原始文章 . 此外,您还可以探索其他文献来源以了解特定应用和正在进行的研究 .

作用机制

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

It’s worth noting that similar compounds have shown to interact with their targets leading to significant biological effects . For instance, a molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

Similar compounds have been synthesized and their structures were verified by employing elemental microanalysis, ftir, and 1h nmr techniques .

Result of Action

Similar compounds have shown significant antileishmanial and antimalarial activities .

属性

IUPAC Name |

3-pyridin-3-ylimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-5-11-6-12(8)7-2-1-3-10-4-7/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONSYRFPEDOCPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=NC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2500402.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500407.png)

![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2500408.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2500411.png)

![8-[2-(Azepan-1-yl)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2500421.png)